1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane
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Overview
Description
1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is a complex organic compound with the molecular formula C21H25ClN6O3 and a molecular weight of 444.9146 . This compound features a unique structure that includes a piperazine ring, a pyridazine ring, and an azepane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves multiple steps, starting with the nitration of chlorobenzene to produce 2-chloro-4-nitrobenzene . This intermediate is then reacted with piperazine to form 4-(2-chloro-4-nitrobenzoyl)piperazine. The next step involves the coupling of this intermediate with a pyridazine derivative under specific reaction conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chlorine atom can yield various substituted derivatives .
Scientific Research Applications
1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as an anti-tubercular agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its potential anti-tubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-amine: Shares a similar core structure but with different substituents.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and exhibit similar biological activities.
Uniqueness
1-{6-[4-(2-chloro-4-nitrobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane is unique due to its combination of a piperazine ring, a pyridazine ring, and an azepane ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-chloro-4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c22-18-15-16(28(30)31)5-6-17(18)21(29)27-13-11-26(12-14-27)20-8-7-19(23-24-20)25-9-3-1-2-4-10-25/h5-8,15H,1-4,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMSOMAWPHNFAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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